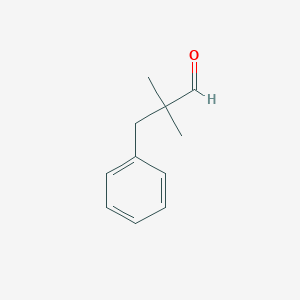

2,2-Dimethyl-3-phenylpropanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUNECWPKRYPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061408 | |

| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1009-62-7 | |

| Record name | α,α-Dimethylbenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanal, alpha,alpha-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3-phenylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Synthetic Methodologies for 2,2 Dimethyl 3 Phenylpropanal and Its Derivatives

Classical and Established Synthetic Pathways

Classical synthesis of 2,2-dimethyl-3-phenylpropanal relies on well-established organic reactions, providing robust and scalable routes to the target molecule and its analogues.

Alkylation Reactions Utilizing Isobutyraldehyde (B47883)

A primary and direct method for synthesizing this compound involves the alkylation of isobutyraldehyde. In this approach, the enolate of isobutyraldehyde, a potent nucleophile, attacks an electrophilic benzylic carbon, leading to the formation of the desired carbon skeleton.

The nucleophilic substitution reaction between the enolate of isobutyraldehyde and a benzylic halide is a cornerstone for the synthesis of this compound and its derivatives. asianpubs.orgbham.ac.uk The reaction typically proceeds by generating the enolate of isobutyraldehyde using a strong base, which then displaces the halide from the benzylic position of the aromatic compound.

For instance, the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445) has been successfully achieved by alkylating isobutyraldehyde with 3-methyl benzyl (B1604629) chloride. asianpubs.orgasianpubs.org Similarly, the parent compound, this compound, can be prepared using benzyl bromide as the alkylating agent. bham.ac.uk A detailed procedure involves the dropwise addition of a mixture of the benzylic halide and isobutyraldehyde to a suspension of a powdered base, such as sodium hydroxide (B78521), in a suitable solvent like toluene (B28343). asianpubs.org Another established method involves the initial formation of an aldimine from isobutyraldehyde (N-(2-methylpropylidene)-tert-butylamine), which is then converted to its magnesioenamine salt before being alkylated with benzyl chloride. orgsyn.org

To facilitate the reaction between the aqueous phase (containing the base) and the organic phase (containing the aldehyde and benzylic halide), phase-transfer catalysis (PTC) is widely employed. crdeepjournal.org Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium iodide (TBAI), are particularly effective catalysts for these alkylation reactions. asianpubs.orgbham.ac.uknih.govencyclopedia.pubnih.gov These catalysts transport the hydroxide or enolate anion from the aqueous or solid phase into the organic phase, thereby accelerating the reaction rate and improving yields. nih.govresearchgate.net

The use of TBAB has been shown to be superior to other phase-transfer catalysts in the alkylation of isobutyraldehyde. asianpubs.org For example, in the reaction between isobutyraldehyde and various brominated alkylaromatics, TBAB provided better yields compared to other catalysts. asianpubs.org A typical procedure involves suspending powdered sodium hydroxide and a catalytic amount of TBAB or TBAI in a solvent like toluene at an elevated temperature (e.g., 70°C), followed by the slow addition of the isobutyraldehyde and benzylic halide mixture. asianpubs.orgbham.ac.uk The yield of the final product, such as floralozone, can reach 70-85% under these conditions. google.com

| Catalyst | Product Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | Moderate to Good |

| Other PTCs | Lower |

| Table 1: Comparison of Phase-Transfer Catalysts in the Alkylation of Isobutyraldehyde. Data derived from research findings indicating TBAB's superior performance. asianpubs.org |

Blanc Bromomethylation Coupled with Alkylation

An alternative and versatile approach to synthesizing derivatives of this compound involves a two-step process: the bromomethylation of a substituted aromatic precursor, followed by the alkylation of isobutyraldehyde with the resulting benzylic bromide. asianpubs.orgasianpubs.org

This method begins with the classic Blanc bromomethylation of various substituted alkylaromatic compounds. Precursors such as xylenes (B1142099) and mesitylene (B46885) can be used as starting materials to introduce the bromomethyl group onto the aromatic ring. asianpubs.org This step generates a range of substituted benzyl bromides which can then be used in the subsequent alkylation step as described in section 2.1.1. This strategy allows for the synthesis of a diverse library of this compound derivatives with different substitution patterns on the aromatic ring. asianpubs.org

| Starting Alkylaromatic | Intermediate Bromide | Final Aldehyde Product | Yield |

| m-Xylene | 3-Methylbenzyl bromide | 2,2-Dimethyl-3-(3-methylphenyl)propanal | Good |

| p-Xylene | 4-Methylbenzyl bromide | 2,2-Dimethyl-3-(4-methylphenyl)propanal | Good |

| o-Xylene | 2-Methylbenzyl bromide | 2,2-Dimethyl-3-(2-methylphenyl)propanal | Moderate |

| Mesitylene | 2,4,6-Trimethylbenzyl bromide | 2,2-Dimethyl-3-(2,4,6-trimethylphenyl)propanal | Good |

| Table 2: Synthesis of this compound Derivatives from Various Substituted Alkylaromatics. The yields reflect the influence of substituent effects on the reaction efficiency. asianpubs.org |

Modern and Catalytic Approaches to this compound Synthesis

Recent advancements in catalysis have enabled the development of sophisticated methods for the synthesis of complex aldehyde structures like this compound. These approaches often rely on transition metal catalysis to achieve high levels of chemo- and regioselectivity.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Palladium, in particular, has been extensively utilized for the arylation of carbonyl compounds and their precursors, providing viable routes to β-arylaldehydes.

One effective strategy for the synthesis of β-arylaldehydes involves the palladium-catalyzed Heck-type reaction between aryl halides and allylic alcohols. This approach provides a direct route to the β-aryl aldehyde scaffold. For instance, the reaction of iodobenzene (B50100) with 2-methyl-2-propen-1-ol in the presence of a palladium acetate (B1210297) catalyst affords 2-methyl-3-phenylpropanal (B1584215) in good yield. orgsyn.org This reaction serves as a strong precedent for the synthesis of the parent structure of this compound, which would require the analogous reaction with 2,2-dimethyl-3-propen-1-ol.

A summary of a representative Heck-type reaction for β-arylaldehyde synthesis is presented below:

| Aryl Halide | Allylic Alcohol | Catalyst | Base | Solvent | Product | Yield (%) |

| Iodobenzene | 2-Methyl-2-propen-1-ol | Pd(OAc)₂ | Triethylamine | Acetonitrile (B52724) | 2-Methyl-3-phenylpropanal | 82 |

| Data sourced from Organic Syntheses Procedure. orgsyn.org |

Another, albeit less direct, palladium-catalyzed strategy involves the α-arylation of an aldehyde followed by a subsequent chain extension. The palladium-catalyzed α-arylation of aldehydes with aryl bromides or chlorides has been well-established, utilizing bulky phosphine (B1218219) ligands to prevent competing aldol (B89426) condensation. researchgate.netnih.govnih.govorganic-chemistry.org To synthesize this compound via this route, isobutyraldehyde could first be α-arylated with a phenyl halide, followed by a one-carbon homologation of the resulting 2-methyl-2-phenylpropanal.

A more direct and atom-economical approach to this compound is the palladium-catalyzed arylation of a β-C(sp³)–H bond of a tertiary aldehyde. This strategy has seen significant progress through the use of transient directing groups (TDGs). In this methodology, an amino acid or a derivative thereof is used to reversibly form an imine with the aldehyde substrate. This imine then acts as a directing group, positioning the palladium catalyst for the selective activation and arylation of a specific C–H bond.

The direct β-C(sp³)–H arylation of tertiary aliphatic aldehydes has been successfully achieved using an α-amino acid as a transient directing group in combination with a 2-pyridone ligand. mdpi.com This method has been shown to be effective for the synthesis of this compound itself (referred to as 3k-mono in the cited literature). mdpi.com The use of different transient directing groups and ligands can influence the reaction's efficiency and selectivity.

A plausible catalytic cycle for this transformation involves the reversible formation of an imine intermediate, followed by coordination to the Pd(II) catalyst. A 2-pyridone ligand-assisted C–H bond activation then occurs to form a palladacycle intermediate. Subsequent reductive elimination furnishes the arylated product and regenerates the active catalyst.

Representative conditions for the Pd-catalyzed β-C(sp³)–H arylation of a tertiary aldehyde are summarized in the table below:

| Aldehyde | Aryl Halide | Catalyst | TDG | Ligand | Yield (%) |

| Pivalaldehyde | Methyl 4-iodobenzoate | Pd(OAc)₂ | L-phenylglycine | 3-nitro-5-(trifluoromethyl)-2-pyridone | 50 |

| Data for an analogous system. mdpi.com |

Hydroformylation, or the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. To synthesize this compound via this route, a suitable precursor would be a styrene (B11656) derivative, such as 2-methyl-1-phenylpropene. The key challenge in the hydroformylation of such substrates is to control the regioselectivity to favor the formation of the branched aldehyde over the linear isomer.

Significant research has been dedicated to developing catalyst systems that favor the production of branched aldehydes from styrene and its derivatives. rhhz.netresearchgate.netnih.gov Rhodium catalysts modified with specific phosphine or phosphite (B83602) ligands have shown considerable promise in achieving high branched-to-linear (b/l) ratios. mdpi.comacs.org For example, the use of a hybrid phosphate (B84403) promoter with a rhodium catalyst has been shown to lead to high regioselectivities for the branched aldehyde in the hydroformylation of various styrenes under mild conditions. mdpi.com

The choice of ligand is crucial in directing the regioselectivity. Bulky ligands can sterically hinder the approach of the catalyst to the internal carbon of the double bond, thus favoring the formation of the terminal aldehyde. Conversely, ligands that can engage in specific electronic interactions with the substrate or catalyst can promote the formation of the branched isomer.

The table below summarizes the results for the branched-selective hydroformylation of styrene using different ligand systems:

| Substrate | Catalyst | Ligand/Promoter | b/l Ratio | Yield (%) |

| Styrene | [Rh(COD)Cl]₂ | (S, R)-P6 (a hybrid phosphate) | 20.9:1 | 92 |

| Styrene | [Rh(COD)Cl]₂ | Carbonated PNP ligand (L11) | 15.1:1 | 89 |

| Data for analogous systems. mdpi.comrhhz.net |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied through the development of solvent-free reaction conditions and the use of more environmentally benign reagents.

Solvent-free, or neat, reaction conditions are highly desirable from a green chemistry perspective as they eliminate the environmental and safety issues associated with solvent use, as well as simplifying product purification. A method for the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal has been reported that involves a solvent-free alkylation step. asianpubs.org In this procedure, isobutyraldehyde is alkylated with a substituted benzyl bromide using powdered sodium hydroxide and a phase-transfer catalyst in the absence of a solvent. This approach could be adapted for the synthesis of this compound.

A patent also describes a solvent-free preparation process where the water formed during a condensation reaction is removed by applying a vacuum, further highlighting the industrial interest in such protocols. google.com Additionally, the use of aqueous media, where possible, can offer a greener alternative to traditional organic solvents. researchgate.netmdpi.comnih.gov

The development of catalyst- and solvent-free reactions represents a significant goal in green chemistry. While not yet reported specifically for this compound, research into such protocols for related aldehyde syntheses is ongoing. nih.gov

Green Chemistry Principles in this compound Synthesis

Atom Economy and Sustainability Assessments of Synthetic Routes

The synthesis of aromatic aldehydes, including this compound, is increasingly evaluated through the lens of green chemistry, which prioritizes atom economy, energy efficiency, and the use of renewable resources. mdpi.comrsc.org Traditional methods for synthesizing this compound and its derivatives have been compared against more sustainable alternatives that aim to reduce waste and environmental impact.

More contemporary and greener approaches focus on biocatalysis and alternative energy sources. Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions, often in aqueous media. mdpi.com For instance, one sustainable method for producing optically pure this compound involves the microbial biotransformation of 2-methyl cinnamaldehyde (B126680) using a recombinant Saccharomyces cerevisiae strain. Chemoenzymatic processes, which combine chemical and enzymatic steps, offer a powerful strategy for sustainable synthesis. researchgate.netmdpi.com These methods can achieve high yields and enantioselectivities while minimizing the use of harsh reagents and solvents. researchgate.net

Electrochemical synthesis represents another frontier in green chemistry, offering precise control over reactions by adjusting electrical potential and often obviating the need for chemical redox agents. chim.it The use of biocatalysis in tandem with other catalytic processes, such as a one-pot combination of rhodium-catalyzed hydroformylation and enzymatic transamination, highlights the potential for creating highly efficient and sustainable synthetic cascades. researchgate.net Such strategies improve atom economy by incorporating a higher proportion of reactant atoms into the final product and reduce waste by telescoping multiple reaction steps into a single pot. acs.org

The table below summarizes and compares different synthetic approaches based on sustainability metrics.

| Synthetic Route | Key Reagents/Catalysts | Advantages | Sustainability Challenges | Reference(s) |

| Alkylation of Isobutyraldehyde | Benzyl chloride, Phase-transfer catalyst (e.g., tetrabutyl ammonium iodide) | Established industrial method. | Moderate yields, high cost, low selectivity, use of halogenated reagents. | google.comasianpubs.org |

| Microbial Biotransformation | Recombinant Saccharomyces cerevisiae, 2-Methyl cinnamaldehyde | High stereoselectivity, mild conditions, uses renewable resources. | May require specific microbial strains and fermentation technology. | |

| Chemoenzymatic Cascade | Enzymes (e.g., aldolases, transaminases), chemical catalysts | High chemo-, regio-, and stereoselectivity; mild conditions; one-pot processes improve efficiency. | Enzyme stability and cost can be a factor; requires interdisciplinary expertise. | researchgate.netacs.orgacs.org |

| Electrochemical Methods | Electrodes, mediators (e.g., iodide ions) | Avoids stoichiometric chemical oxidants/reductants, precise control, energy efficient. | Can be limited by substrate scope and requires specialized equipment. | chim.it |

Chemo- and Regioselective Synthesis of this compound Isomers and Analogs

The controlled synthesis of specific isomers and analogs of this compound is crucial for structure-activity relationship studies, particularly in the fragrance industry where minor structural changes can significantly alter odor profiles. asianpubs.org This requires synthetic methods that exhibit high levels of chemo- and regioselectivity.

The synthesis of derivatives with substituents on the phenyl ring allows for fine-tuning of the molecule's properties. A common strategy involves the alkylation of isobutyraldehyde with a substituted benzyl halide.

An alternative and effective method has been described for the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal and other derivatives. asianpubs.orgresearchgate.net This procedure involves the bromination of substituted alkylaromatics followed by alkylation. For example, 3-methylbenzyl bromide can be reacted with isobutyraldehyde to yield the target aldehyde. This method was reported to be an improvement over previous phase-transfer catalysis routes that had issues with low yields and selectivity. asianpubs.org The introduction of a methyl group at the meta-position of the phenyl ring was found to impart a more pronounced muguet (lily-of-the-valley) odor. asianpubs.org

The general scheme for this synthesis is as follows:

Bromination/Bromomethylation : A substituted aromatic compound is reacted with a bromine source (e.g., HBr/paraformaldehyde) to produce the corresponding substituted benzyl bromide. asianpubs.org

Alkylation : The resulting benzyl bromide is used to alkylate isobutyraldehyde to form the final substituted this compound derivative. asianpubs.org

The following table details the synthesis of several substituted derivatives and their reported fragrance characteristics.

| Compound Name | Substituent on Phenyl Ring | Yield (%) | Odor Description | Reference(s) |

| 2,2-Dimethyl-3-(3-methylphenyl)propanal | 3-Methyl | Moderate | Green, reminiscent of leaves, with flowery-aldehydic aspects; obvious muguet odor. | asianpubs.orgresearchgate.net |

| 2,2-Dimethyl-3-(4-ethylphenyl)propanal | 4-Ethyl | - | Floralozone-like scent. | google.com |

| 2,2-Dimethyl-3-(p-isopropylphenyl)propanal | 4-Isopropyl | - | Cyclamen aldehyde-like scent. | google.com |

| This compound | None | - | Aromatic aldehyde. |

Yields are reported as "moderate" or not specified in the cited sources.

While this compound itself is achiral, the introduction of substituents on the propanal backbone or the creation of chiral centers through reactions can lead to chiral derivatives. The synthesis of single enantiomers is of great interest, as different stereoisomers of a molecule often exhibit distinct biological activities or sensory properties. google.comscispace.com

Asymmetric synthesis, particularly through biocatalysis and organocatalysis, provides powerful tools for accessing enantiomerically pure compounds. mdpi.comgoogle.com For example, organocatalysts have been used in the enantioselective synthesis of related structures, such as (S)-3-Hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanal, demonstrating the potential for creating chiral building blocks. google.com

Chemoenzymatic cascades have proven highly effective for the stereoselective synthesis of complex molecules derived from phenylpropanal structures. acs.orgacs.org D-fructose-6-phosphate aldolase (B8822740) (FSA), for instance, can catalyze the synthesis of chiral 2,3-dihydroxy-1,4-dicarbonyls from achiral precursors, including arylated glyoxals. acs.org This enzyme has a broad substrate scope and accepts electrophiles like 2,3-dihydroxy-3-phenylpropanal. acs.orgacs.org The resulting chiral diketones are versatile intermediates that can be further transformed, for example, into densely functionalized, homochiral pyrrolidines through subsequent enzymatic transamination and reduction steps. acs.orgacs.org This multi-enzyme, one-pot approach allows for the creation of multiple stereocenters with high control. acs.org

The development of chiral derivatives of related fragrance materials, such as Majantol, has also been explored. Racemic mixtures of chiral analogs have been synthesized and subsequently resolved into their respective enantiomers using chiral chromatography for sensory evaluation. researchgate.net

| Chiral Derivative/Intermediate | Synthetic Approach | Key Catalyst/Enzyme | Significance | Reference(s) |

| (S)-3-Hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanal | Asymmetric Aldol Reaction | Bifunctional Organocatalyst | Creates a chiral hydroxylated propanal building block with high enantioselectivity. | google.com |

| Chiral 2,3-Dihydroxy-1,4-diketones | Chemoenzymatic Aldol Addition | D-fructose-6-phosphate aldolase (FSA) | Produces versatile chiral synthons from achiral arylated glyoxals with high efficiency. | acs.orgacs.org |

| Chiral Tetrasubstituted Pyrrolidines | Multi-enzyme Cascade (FSA + Transaminase + Reductase) | FSA, ω-Transaminase (ω-TA), Imine Reductase (IRED) | Demonstrates a one-pot synthesis of complex, densely functionalized chiral heterocycles. | acs.orgacs.org |

| (+)- and (−)-enantiomers of 2-methyl-2-(3-methylbenzyl)but-3-en-1-ol | Chromatographic Resolution | Chiral Stationary Phase (HPLC) | Separation of a racemic mixture to evaluate the sensory properties of individual enantiomers. | researchgate.net |

Mechanistic Investigations and Reaction Dynamics of 2,2 Dimethyl 3 Phenylpropanal

Unimolecular Decomposition Pathways

The decomposition of 2,2-dimethyl-3-phenylpropanal, specifically through dehydroformylation, has been a subject of mechanistic studies aimed at converting aldehydes into valuable alkenes.

Catalytic dehydroformylation represents a powerful transformation that effectively removes a formyl group (–CHO) from an aldehyde to generate an alkene, carbon monoxide, and hydrogen. researchgate.net This process is the reverse of the industrially significant hydroformylation reaction. researchgate.netresearchgate.net

The structure of this compound, which features a quaternary α-carbon, makes it an ideal substrate for certain dehydroformylation reactions. researchgate.netresearchgate.netnih.gov Aldehydes that possess a non-enolizable quaternary α-carbon are particularly suited for these transformations because they cannot undergo common side reactions like aldol (B89426) condensation which require an enolizable proton. researchgate.netresearchgate.netacs.org This structural feature prevents the formation of an enol or enolate, thereby directing the reaction towards the desired dehydroformylation pathway. researchgate.netresearchgate.net In contrast, aldehydes with enolizable carbons alpha to the carbonyl group have been found to be incompetent substrates in some photocatalytic dehydroformylation systems. researchgate.netresearchgate.netacs.org

A notable method for the dehydroformylation of aldehydes like this compound involves a dual catalytic system that combines a hydrogen atom transfer (HAT) photocatalyst with a cobaloxime catalyst. researchgate.netacs.org This approach, sometimes termed "cooperative HAT," operates under mild conditions. nih.govacs.org

The proposed mechanism proceeds through the following key steps:

Acyl Radical Formation : A photocatalyst, such as tetra-n-butylammonium decatungstate (TBADT), is activated by UV light irradiation. nih.govacs.org The excited-state photocatalyst then abstracts the aldehydic hydrogen atom from this compound in a "hard" HAT step to form an acyl radical. researchgate.netnih.govacs.org

Decarbonylation : The resulting acyl radical spontaneously undergoes decarbonylation, extruding a molecule of carbon monoxide (CO) to generate a stable tertiary alkyl radical (the 1,1-dimethyl-2-phenylethyl radical). nih.govacs.org

Dehydrogenation by Cobalt Catalyst : This tertiary radical is then intercepted by a cobaloxime complex, such as cobaloxime pyridine (B92270) chloride (COPC). nih.govacs.org The cobalt complex facilitates an "easy" HAT step, triggering a dehydrogenation event. nih.govacs.org This final step yields the alkene product and a cobalt-hydride species, regenerating the catalytic cycle. researchgate.net

In the dehydroformylation of this compound using this system, a mixture of alkene products was formed, with a preference for the less substituted terminal olefin. nih.govrsc.org

Table 1: Catalysts and Products in the Dehydroformylation of this compound

| Reactant | Photocatalyst (HAT) | Cobalt Catalyst | Major Product | Minor Product |

| This compound | TBADT | COPC | 3-Phenyl-2-methyl-1-propene | 3-Phenyl-2-methyl-2-propene |

Data sourced from studies on base-metal catalyzed dehydroformylation. nih.govrsc.org

Catalytic Dehydroformylation Mechanisms

Multicomponent and Cascade Reaction Mechanisms

The reactivity of the aldehyde group in this compound allows it to participate in various multicomponent and cascade reactions, leading to the formation of more complex molecular architectures.

Aldehyde condensation reactions, such as the aldol condensation, are fundamental carbon-carbon bond-forming reactions. While this compound cannot undergo self-condensation due to the lack of α-hydrogens, it can act as an electrophilic partner in crossed-aldol reactions with other enolizable aldehydes or ketones. industrialchemicals.gov.au In such reactions, a base would deprotonate the enolizable carbonyl compound to form an enolate, which would then nucleophilically attack the carbonyl carbon of this compound. This reactivity makes it a useful building block in organic synthesis for creating sterically hindered structures.

The Tishchenko reaction is a disproportionation process where two molecules of an aldehyde are converted into an ester in the presence of a catalyst, typically a metal alkoxide like aluminum alkoxide. organic-chemistry.orgillinois.edu One aldehyde molecule is oxidized to a carboxylic acid, and the other is reduced to an alcohol, which then combine to form the ester. illinois.edu The reaction works for both enolizable and non-enolizable aldehydes. aalto.fi

The accepted mechanism for the Tishchenko reaction involves the following steps: organic-chemistry.orgillinois.edu

Coordination : The Lewis acidic metal alkoxide catalyst coordinates to the carbonyl oxygen of one aldehyde molecule, activating it towards nucleophilic attack.

Hemiacetal Formation : A second aldehyde molecule then attacks the activated carbonyl, leading to the formation of a hemiacetal intermediate that remains coordinated to the metal center. organic-chemistry.orgresearchgate.net

Hydride Shift : The crucial step is an intramolecular 1,3-hydride shift from the hemiacetal portion to the other carbonyl group within the metal-coordinated complex. organic-chemistry.org

Ester Formation : This hydride transfer results in the formation of the final ester product, which is then released from the catalyst. organic-chemistry.org

For this compound, the Tishchenko reaction would yield 2,2-dimethyl-3-phenylpropyl 2,2-dimethyl-3-phenylpropanoate. This reaction provides a direct route to esters from aldehydes. organic-chemistry.orgillinois.edu

Photochemical and Radical Processes

The study of photochemical and radical-mediated reactions provides deep insights into the behavior of organic molecules under light-induced excitation. For derivatives of this compound, these investigations reveal complex reaction pathways, including bond fissions, electron transfer events, and cycloadditions.

Aldimines derived from 2,2-dimethyl-3-oxo-3-phenylpropanal (B167547) are noted for their photochemical reactivity. researchgate.netresearchgate.net Research has shown that these compounds, which are often thermally labile, undergo fission upon irradiation. researchgate.net The primary photochemical reaction for aldimines such as (7a-c) is a cleavage that predominantly yields isopropyl phenyl ketone. researchgate.net This process is accompanied by the formation of several other minor products. researchgate.net

The proposed mechanism for this fission involves a retro-ene type reaction. For instance, N-Benzyl-2-benzoyl-2-methylpropanimine, when treated with nucleophiles, undergoes fragmentation that is thought to proceed through the formation of an intermediate hemiketal. researchgate.net However, not all derivatives are photochemically active; the aldimine derived from aniline (B41778) (7d) has been reported to be photochemically inert, highlighting the influence of the substituent on the nitrogen atom on the reaction pathway. researchgate.net

Electron transfer is a fundamental process in many photochemical reactions, initiating cascades that lead to product formation. nih.govacs.org In these processes, a photocatalyst, upon absorbing light, is promoted to an electronically excited state. nih.gov This excited state can then act as a potent oxidant or reductant, engaging in single electron transfer (SET) with a substrate molecule. nih.govacs.org

This activation mode is crucial for generating radical intermediates that would be difficult to form under thermal conditions. nih.gov The process can be broadly categorized into two pathways:

Oxidative Quenching Cycle: The excited photocatalyst accepts an electron from a donor molecule, which is then oxidized.

Reductive Quenching Cycle: The excited photocatalyst donates an electron to an acceptor molecule, which is subsequently reduced.

In the context of aldehydes and their derivatives, photoexcited enamines can transfer an electron to a suitable acceptor, initiating a radical-chain reaction. unibo.it The efficiency and outcome of these reactions are highly dependent on the nature of the photocatalyst, the substrate, and the reaction conditions. For example, photoinduced electron transfer from a guest molecule to a host cage has been proposed in certain demethylenation reactions, where an electron-deficient ligand acts as the electron acceptor. mdpi.com The formation of radical ions through these electron transfer events is a key step that enables subsequent bond-forming or bond-breaking steps. acs.org

Catalytic asymmetric photocycloaddition represents a powerful strategy for constructing chiral molecules, particularly cyclobutanes, which are valuable synthetic building blocks. researchgate.netnih.gov These reactions often involve the excitation of a substrate to a triplet state, which then undergoes cycloaddition with an olefin. rsc.org Achieving high enantioselectivity is a significant challenge because the photochemical reaction occurs rapidly after excitation, requiring the selective excitation of the substrate within a chiral environment. nih.gov

Recent advancements have utilized cooperative catalysis, combining a photosensitizer with a chiral catalyst, such as a Lewis acid or a Brønsted acid, to control the stereochemical outcome. researchgate.netnih.gov

Key Strategies in Analogous Systems:

| Catalytic System | Reaction Type | Key Features | Ref |

| Chiral Nickel Lewis Acid + Organic Photocatalyst | [3 + 2] Photocycloaddition | Enables asymmetric cycloaddition of β-keto esters with vinyl azides under visible light. | researchgate.net |

| Chiral Phosphoric Acid with Thioxanthone Moieties | [2 + 2] Photocycloaddition | The acid acts as both a sensitizer (B1316253) for triplet energy transfer and a chiral Brønsted acid to control enantiofacial selection. nih.gov | nih.gov |

| Photosensitizer + Chiral Brønsted Acid | Deracemization | Activates substrates via energy transfer from a triplet photosensitizer, enabling precise stereoselective transformations. | researchgate.net |

In these systems, the photosensitizer (e.g., a thioxanthone derivative) absorbs light and transfers energy to the aldehyde substrate, generating a triplet excited state. researchgate.netnih.gov This highly reactive intermediate is then guided by the chiral catalyst to react with an olefin partner in a stereocontrolled manner. researchgate.net For example, the enantioselective [2+2] photocycloaddition of α,β-unsaturated aldehydes can be achieved by forming a chiral iminium ion, which is then excited via triplet energy transfer from a sensitizing chiral Brønsted acid catalyst. nih.gov This dual-function catalyst ensures that the cycloaddition proceeds with high enantio- and diastereoselectivity. researchgate.netnih.gov

Palladium-Catalyzed C–H Activation Mechanism Studies

Palladium-catalyzed C–H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise inert C–H bonds. snnu.edu.cnnih.gov Mechanistic studies have revealed several catalytic cycles, often involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) redox manifolds, that enable the formation of new carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnnih.gov

In the context of tertiary aldehydes like this compound, the β-C(sp³)–H bond can be targeted for arylation. mdpi.com A key strategy involves the use of a transient directing group (TDG) in combination with a ligand, such as a 2-pyridone derivative. mdpi.com

A plausible catalytic cycle for the β-C(sp³)–H arylation of tertiary aldehydes is proposed as follows: mdpi.com

Imine Formation: The tertiary aldehyde (e.g., this compound) reversibly reacts with a transient directing group (an amino acid or amine) to form an imine intermediate (A). mdpi.com

Palladacycle Formation: This imine coordinates to the Pd(II) catalyst along with a 2-pyridone ligand, forming a cyclic palladium intermediate (B). mdpi.com

C–H Activation: The 2-pyridone ligand assists in the cleavage of the β-C(sp³)–H bond, which is often the rate-determining step, to form a stable acs.orgacs.org-bicyclic palladium intermediate (C). mdpi.compkusz.edu.cn This step proceeds via a concerted metalation-deprotonation (CMD) pathway, where the ligand acts as an internal base. snnu.edu.cnpkusz.edu.cn

Oxidative Addition: The palladacycle (C) reacts with an aryl halide, leading to a Pd(IV) intermediate (E). mdpi.com

Reductive Elimination: The Pd(IV) species undergoes reductive elimination to form the new C–C bond, yielding an arylated imine intermediate (F) and regenerating a Pd(II) species. mdpi.com

Catalyst Regeneration and Hydrolysis: The resulting intermediate (F) undergoes metathesis with another molecule of the initial imine (A) to regenerate the cyclic palladium intermediate (B) and release the arylated imine (G). This product imine is then hydrolyzed to afford the final arylated aldehyde product and release the transient directing group, closing the catalytic cycle. mdpi.com

The 2-pyridone ligand plays a crucial role by stabilizing the palladium catalyst and lowering the energy barrier for the C–H bond cleavage step, thereby accelerating the reaction. mdpi.com

Chemical Transformations and Derivatization Strategies for 2,2 Dimethyl 3 Phenylpropanal

Fundamental Reactivity of the Aldehyde Functionality

The aldehyde group in 2,2-dimethyl-3-phenylpropanal is the primary site of its chemical reactivity, enabling transformations such as reduction, oxidation, and nucleophilic addition.

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol, yielding 2,2-dimethyl-3-phenylpropan-1-ol. This transformation is a fundamental reaction in organic synthesis. The reduction of this compound is a key step in the production of the floral-scented Muguet alcohol. chemdad.com

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common laboratory-scale reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For industrial applications, catalytic hydrogenation is often preferred.

Table 1: Common Reducing Agents for the Conversion of Aldehydes to Alcohols

| Reducing Agent | Typical Solvent | General Reaction Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature | Mild and selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature | Powerful reducing agent, also reduces esters, carboxylic acids, etc. Requires anhydrous conditions. |

| Catalytic Hydrogenation (H₂/catalyst) | Ethanol, Ethyl acetate (B1210297) | Varies (pressure and temperature) | Catalysts include Pd, Pt, Ni. Suitable for large-scale synthesis. |

The synthesis of 2,2-dimethyl-3-phenyl-1-propanol can be achieved through the alkylation of isobutyraldehyde (B47883) with benzyl (B1604629) chloride, which forms this compound, followed by the reduction of the resulting aldehyde. chemdad.com

Oxidation of the aldehyde group in this compound leads to the formation of the corresponding carboxylic acid, 2,2-dimethyl-3-phenylpropanoic acid. nih.gov This reaction is a common transformation for aldehydes and can be achieved using a variety of oxidizing agents.

A study on the oxidation of the closely related 3-phenylpropanal (B7769412) demonstrated that it can be selectively oxidized to 3-phenylpropionic acid using molecular oxygen at temperatures between 40°C and 80°C, achieving high selectivity of over 85%. google.com This process is commercially attractive as it can be carried out in the absence of a solvent or a catalyst. google.com It is plausible that similar conditions could be applied to the oxidation of this compound.

Common oxidizing agents used for the conversion of aldehydes to carboxylic acids are listed in the table below.

Table 2: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Solvent | General Reaction Conditions |

| Potassium Permanganate (KMnO₄) | Water, Acetone | Basic, acidic, or neutral; often requires heating |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone | Room temperature |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Water | Room temperature |

| Molecular Oxygen (O₂) / Air | None or inert solvent | Elevated temperature (e.g., 40-80 °C) |

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. chemistrysteps.com This fundamental reaction leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org

The reactivity of aldehydes in nucleophilic addition reactions is influenced by both electronic and steric factors. chemistrysteps.com Aldehydes are generally more reactive than ketones due to the presence of only one alkyl group attached to the carbonyl carbon, which results in less steric hindrance. libretexts.orgopenochem.org However, the presence of the two bulky methyl groups on the α-carbon of this compound introduces significant steric hindrance around the carbonyl group. libretexts.org This steric bulk can decrease the rate of nucleophilic attack compared to less hindered aldehydes. masterorganicchemistry.com

The reaction can proceed under both basic and acidic conditions. openochem.org Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. openochem.org Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. chemistrysteps.comopenochem.org

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of this compound serves as a key handle for the formation of new carbon-carbon bonds, allowing for the extension of the carbon skeleton and the synthesis of more complex molecules.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com This reaction is particularly useful for forming a carbon-carbon double bond with high regioselectivity. mcmaster.ca

Even sterically hindered ketones, such as camphor, can be successfully converted to their corresponding alkenes using a Wittig reagent. wikipedia.org This suggests that the sterically hindered aldehyde, this compound, would also be a suitable substrate for this reaction. While the reaction can be slower with sterically hindered carbonyls, it is a viable method for olefination. wikipedia.org

The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. organic-chemistry.org Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org For unstabilized ylides, the Schlosser modification can be employed to obtain the (E)-alkene. wikipedia.org

Table 3: General Stereochemical Outcome of the Wittig Reaction

| Ylide Type | Substituent on Ylide | Predominant Alkene Isomer |

| Unstabilized | Alkyl, H | Z-alkene |

| Stabilized | Ester, Ketone | E-alkene |

| Semistabilized | Aryl | Often poor E/Z selectivity |

The Reformatsky reaction is another important carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orglibretexts.org This reaction leads to the formation of a β-hydroxy ester. byjus.com

A key advantage of the Reformatsky reaction is its applicability to sterically hindered ketones. byjus.com This tolerance for steric bulk suggests that this compound, despite the steric hindrance from the α,α-dimethyl groups, would be a suitable substrate for this reaction. The organozinc reagents (Reformatsky enolates) generated in situ are less reactive than Grignard reagents or lithium enolates, which prevents side reactions such as nucleophilic addition to the ester group. wikipedia.orglibretexts.org

The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group of the aldehyde. nrochemistry.com The reaction is typically carried out in an inert solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Aldol (B89426) and Related Condensations

The chemical structure of this compound, specifically the absence of protons on the alpha-carbon (the carbon atom adjacent to the aldehyde group), dictates its reactivity in aldol-type reactions. Aldehydes that lack alpha-hydrogens cannot form an enolate ion, which is the key nucleophilic species required to initiate the aldol addition reaction. libretexts.orgquora.com Consequently, this compound cannot undergo self-condensation.

However, it can effectively participate as an electrophilic acceptor in crossed or mixed aldol reactions when combined with another aldehyde or ketone that does possess alpha-hydrogens. lumenlearning.comjackwestin.com This characteristic is synthetically useful as it reduces the number of potential products, preventing the formation of complex mixtures that often arise in mixed aldol reactions where both reactants can act as both donor and acceptor. libretexts.orglumenlearning.com

In a typical base-catalyzed crossed aldol reaction, a suitable donor ketone or aldehyde is deprotonated to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of this compound. The initial product is a β-hydroxy aldehyde or β-hydroxy ketone. lumenlearning.com Subsequent heating in the presence of acid or base can lead to a dehydration (condensation) reaction, yielding a more stable α,β-unsaturated carbonyl compound. libretexts.org This specific type of crossed aldol condensation involving an aromatic aldehyde (or its derivative) is often referred to as a Claisen-Schmidt condensation. lumenlearning.comjackwestin.com

The general scheme for a Claisen-Schmidt condensation involving this compound is as follows:

Aldol Addition: An enolizable ketone (e.g., acetophenone) reacts with this compound in the presence of a base (like NaOH) to form a β-hydroxy ketone.

Condensation (Dehydration): The intermediate β-hydroxy ketone is heated to eliminate a molecule of water, forming a conjugated enone.

Table 1: Potential Reactants and Products in Crossed Aldol Condensations with this compound

| Donor Reactant (with α-H) | Catalyst / Conditions | Aldol Addition Product (β-Hydroxy Carbonyl) | Aldol Condensation Product (α,β-Unsaturated Carbonyl) |

| Acetone | NaOH, low temp. | 4-Hydroxy-5,5-dimethyl-6-phenylhexan-2-one | 5,5-Dimethyl-6-phenylhex-3-en-2-one |

| Acetophenone | NaOH, low temp. | 3-Hydroxy-4,4-dimethyl-1,5-diphenylpentan-1-one | 4,4-Dimethyl-1,5-diphenylpent-2-en-1-one |

| Propanal | NaOH, low temp. | 3-Hydroxy-2,4,4-trimethyl-5-phenylpentanal | 2,4,4-Trimethyl-5-phenylpent-2-enal |

Heteroatom Functionalization and Derivatization

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comredalyc.org This reaction is generally reversible and often catalyzed by acid. chemistrysteps.com The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate, which then undergoes dehydration to yield the imine. chemistrysteps.com

For the derivative 2,2-dimethyl-3-oxo-3-phenylpropanal (B167547), which contains both a ketone and an aldehyde functional group, the aldehyde is generally more reactive towards nucleophilic attack than the ketone. Therefore, reaction with a primary amine under controlled conditions would selectively form an aldimine at the propanal moiety.

The reaction proceeds as follows: R-NH₂ + OHC-C(CH₃)₂-C(=O)-Ph ⇌ [R-NH-CH(OH)-C(CH₃)₂-C(=O)-Ph] → R-N=CH-C(CH₃)₂-C(=O)-Ph + H₂O

The resulting product, an N-substituted 2,2-dimethyl-3-oxo-3-phenylpropanimine, contains a β-keto imine functionality. Such compounds can exist in equilibrium with their enamine tautomers, stabilized by intramolecular hydrogen bonding. nih.gov

Table 2: Examples of Imine Formation from 2,2-dimethyl-3-oxo-3-phenylpropanal

| Primary Amine | Product Name |

| Aniline (B41778) | N-(2,2-dimethyl-3-oxo-3-phenylpropylidene)aniline |

| Ethylamine | N-ethyl-2,2-dimethyl-3-oxo-3-phenylpropanimine |

| Benzylamine | N-benzyl-2,2-dimethyl-3-oxo-3-phenylpropanimine |

Thiosemicarbazones are a class of compounds formed by the condensation of an aldehyde or ketone with thiosemicarbazide. researchgate.net These molecules are of significant interest in coordination chemistry because they act as versatile chelating ligands for a wide range of metal ions. jocpr.com The thiosemicarbazone derived from this compound is expected to behave as a bidentate ligand, coordinating to a metal center through the sulfur atom and the azomethine nitrogen atom. researchgate.netjocpr.com

The synthesis involves a straightforward condensation reaction: H₂N-NH-C(=S)-NH₂ + O=CH-C(CH₃)₂-CH₂-Ph → H₂N-C(=S)-NH-N=CH-C(CH₃)₂-CH₂-Ph + H₂O

Studies on analogous systems, such as the thiosemicarbazone of 2-chloro-3-phenylpropanal, have shown that these ligands readily form stable complexes with transition metals like Cu(II), Pd(II), and Hg(II). researchgate.net Similarly, complexes of thiosemicarbazones derived from benzaldehyde (B42025) and naphthaldehyde with Pd(II) have been synthesized and characterized, often exhibiting a square planar geometry where two deprotonated ligands coordinate to the metal center in a cis or trans arrangement. nih.gov Based on these analogous systems, the this compound thiosemicarbazone ligand would be expected to form stable, well-defined complexes with various transition metals.

Table 3: Predicted Thiosemicarbazone Complexes Based on Analogous Systems

| Metal Ion | Potential Complex Stoichiometry | Predicted Geometry |

| Pd(II) | [Pd(L)₂] | Square Planar |

| Cu(II) | [Cu(L)₂] or [Cu(L)Cl] | Square Planar or Distorted Tetrahedral |

| Ni(II) | [Ni(L)₂] | Square Planar or Octahedral |

| Zn(II) | [Zn(L)₂] | Tetrahedral |

| (L represents the deprotonated thiosemicarbazone ligand) |

Regioselective Functionalization of the Aromatic Ring

In electrophilic aromatic substitution (EAS) reactions, the substituent already present on the benzene (B151609) ring governs the rate of reaction and the position of the incoming electrophile. wikipedia.org The substituent on the phenyl ring of this compound is a 2,2-dimethyl-3-oxopropyl group [-CH₂C(CH₃)₂CHO]. This group is classified as an alkyl group, which is an activating group and an ortho, para-director. masterorganicchemistry.com Alkyl groups activate the ring towards EAS through an inductive electron-donating effect, which enriches the electron density of the aromatic ring, making it more nucleophilic. libretexts.org

The increased electron density is most pronounced at the ortho and para positions, leading to the preferential attack of the electrophile at these sites. organicchemistrytutor.comyoutube.com However, the side chain is sterically bulky due to the two methyl groups at the C2 position. This steric hindrance is likely to impede the approach of the electrophile to the ortho positions, making the para position the favored site of substitution. wikipedia.org Therefore, EAS reactions on this compound are expected to yield the para-substituted product as the major isomer.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Major Product (para-substituted) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2,2-Dimethyl-3-(4-nitrophenyl)propanal |

| Bromination | Br₂, FeBr₃ | Br⁺ | 3-(4-Bromophenyl)-2,2-dimethylpropanal |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 2,2-Dimethyl-3-(4-acetylphenyl)propanal |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(2,2-Dimethyl-3-oxopropyl)benzenesulfonic acid |

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings exclusively at the position ortho to a specific functional group, known as a directing metalation group (DMG). wikipedia.org A DMG typically contains a heteroatom that can coordinate with an organolithium base, facilitating the deprotonation of the nearest ortho proton. wikipedia.org

The native structure of this compound is not amenable to this strategy because its alkyl side chain lacks the necessary heteroatom to function as a DMG. However, the aldehyde functional group itself can be transformed into a temporary or transient DMG. chem-station.com One established strategy involves the in situ reaction of the aldehyde with a lithium amide, such as lithium N-isopropylcyclohexylamide. This reaction forms an α-amino alkoxide intermediate, where the nitrogen and oxygen atoms can chelate to the organolithium base (e.g., sec-butyllithium), directing deprotonation specifically to the ortho position of the phenyl ring. harvard.edu

The resulting ortho-lithiated species is a potent nucleophile that can react with a variety of electrophiles to introduce a substituent at the C2 position of the phenyl ring. This transient DMG strategy allows for regioselective functionalization that is complementary to the outcomes of classical electrophilic aromatic substitution.

Table 5: Potential Ortho-Functionalization via Directed Metalation Strategy

| Reagents | Electrophile | Ortho-Substituted Product |

| 1. Lithium N-isopropylcyclohexylamide, s-BuLi/TMEDA2. D₂O | D⁺ | 2,2-Dimethyl-3-(2-deuterophenyl)propanal |

| 1. Lithium N-isopropylcyclohexylamide, s-BuLi/TMEDA2. (CH₃)₃SiCl | (CH₃)₃Si⁺ | 2,2-Dimethyl-3-(2-(trimethylsilyl)phenyl)propanal |

| 1. Lithium N-isopropylcyclohexylamide, s-BuLi/TMEDA2. I₂ | I⁺ | 3-(2-Iodophenyl)-2,2-dimethylpropanal |

| 1. Lithium N-isopropylcyclohexylamide, s-BuLi/TMEDA2. DMF | (CH₃)₂NCHO | 2-(2,2-Dimethyl-3-oxopropyl)benzaldehyde |

Applications of 2,2 Dimethyl 3 Phenylpropanal in Advanced Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Complex Synthesis

The structure of 2,2-dimethyl-3-phenylpropanal, which combines a reactive aldehyde functional group with a bulky, rigidifying 2,2-dimethylpropyl backbone, makes it an attractive intermediate for the synthesis of elaborate molecular architectures.

While direct examples of this compound in current pharmaceutical products are not extensively documented, its structural motifs are relevant to drug design. Aldehydes are crucial for building heterocyclic scaffolds, which are common in many bioactive compounds. For instance, a related compound, 3-phenylpropanal (B7769412), is utilized in the multicomponent synthesis of novel thiopyrano[2,3-d]thiazoles, which are of interest in medicinal chemistry. researchgate.net This suggests that this compound could similarly serve as a starting material for complex heterocyclic systems. The 2,2-dimethyl substitution would introduce steric bulk, a feature that can be used to modulate the binding of a molecule to its biological target and improve metabolic stability.

The neopentyl group (a 2,2-dimethylpropyl unit) is known to enhance the thermal and hydrolytic stability of molecules. mdpi.com Incorporating this compound into a drug candidate could therefore impart favorable pharmacokinetic properties.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Reaction Type | Potential Scaffold | Key Feature from Precursor |

| Multicomponent Reaction | Substituted Thiazoles/Pyrroles | Phenylpropanal backbone |

| Pictet-Spengler Reaction | Tetrahydroisoquinolines | Phenyl group and aldehyde |

| Wittig/Horner-Wadsworth-Emmons | Stilbene derivatives | Phenyl group and aldehyde |

As a functionalized aromatic aldehyde, this compound is a valuable building block for fine chemicals, particularly in the fragrance and specialty polymer sectors. researchgate.net Its synthesis from various substituted alkylaromatics has been described, highlighting its role in producing derivatives with specific olfactory properties. researchgate.net

In the realm of materials science, the structural analogue neopentyl glycol (2,2-dimethylpropane-1,3-diol) is a key monomer for producing high-quality polyester (B1180765) and polyurethane resins that exhibit excellent stability against hydrolysis, heat, and light. mdpi.combohrium.comjiuanchemical.com By analogy, this compound could be used to synthesize specialty diols or other monomers that introduce the robust neopentyl structure into polymer backbones, enhancing the durability of the resulting materials.

Chiral Building Block in Asymmetric Synthesis (if enantioselective routes are developed)

The carbon atom to which the aldehyde group is attached in this compound is a prochiral center. The development of enantioselective synthetic methods could transform this compound into a valuable chiral building block. Asymmetric catalysis, using chiral auxiliaries or catalysts, is a common strategy to create new asymmetric centers starting from prochiral molecules. nih.gov

Should an efficient method for the asymmetric reduction of the aldehyde or for an asymmetric addition to the carbonyl group be developed, it would open the door to the synthesis of a wide range of enantiomerically pure compounds. These chiral derivatives could then be used in the synthesis of optically active pharmaceuticals or as ligands in further asymmetric reactions. researchgate.net

Role in the Synthesis of Optically Active Compounds

The aldehyde functionality of this compound is a versatile handle for forming new carbon-carbon bonds. In the context of synthesizing optically active compounds, this aldehyde could react with chiral nucleophiles or with achiral nucleophiles in the presence of a chiral catalyst. google.com

For example, catalyzed asymmetric aryl transfer reactions using boronic acids are a powerful method for creating chiral diaryl methanols from aldehydes. researchgate.net Applying such a method to this compound could yield optically active alcohols, which are important intermediates in the synthesis of biologically active molecules. researchgate.net

Table 2: Potential Asymmetric Transformations of this compound

| Reaction | Reagent/Catalyst | Product Type |

| Asymmetric Reduction | Chiral reducing agent (e.g., CBS catalyst) | Chiral Alcohol |

| Asymmetric Allylation | Chiral allylating agent | Chiral Homoallylic Alcohol |

| Asymmetric Aldol (B89426) Reaction | Chiral catalyst and a ketone | Chiral β-Hydroxy Ketone |

| Asymmetric Strecker Synthesis | Amine source and cyanide source with chiral catalyst | Chiral α-Amino Acid derivative |

Contribution to the Construction of Novel Molecular Scaffolds

Molecular scaffolds form the core structure of bioactive compounds and are crucial in medicinal chemistry for organizing functional groups in three-dimensional space. nih.govnih.gov The unique structure of this compound makes it an interesting candidate for constructing novel molecular scaffolds.

The presence of a quaternary carbon (the 2,2-dimethyl group) introduces a high degree of steric hindrance and conformational rigidity. When incorporated into a larger molecule, this can be used to control the orientation of other substituents, which is a key aspect of rational drug design. mdpi.com The phenyl group provides a platform for further functionalization and can engage in aromatic interactions within a biological target. Multi-step organic synthesis allows for the combination of simpler precursors to build more complex molecules with designed structures and functions. umontreal.ca

Applications in Polymer Chemistry (referencing aldehyde polymerization)

The direct polymerization of aldehydes can lead to polymers with acetal (B89532) linkages in their backbone, which are potentially degradable and can be derived from sustainable sources. digitellinc.com However, the polymerization of higher aliphatic aldehydes is often challenging, especially when there is significant steric hindrance around the carbonyl group, as is the case with this compound. cmu.edu This steric bulk makes it difficult for the monomer units to link together in a chain.

A more viable application in polymer chemistry is the use of this compound to create functional polymers. In this approach, the aldehyde group is not part of the polymer backbone but rather a pendant (side-chain) functionality. Aldehyde-functional polymers are valuable as reactive platforms because the aldehyde can undergo a variety of mild chemical reactions, such as condensations with amines or hydrazines, to attach other molecules to the polymer chain. rsc.orgnih.gov This allows for the creation of functional materials, such as drug-delivery systems or specialized coatings. nih.gov For example, thiophene-based polymers with aldehyde side chains have been synthesized for use in functionalizable semiconducting materials. acs.org

Analytical and Spectroscopic Characterization Methodologies for 2,2 Dimethyl 3 Phenylpropanal

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds like 2,2-Dimethyl-3-phenylpropanal. By exposing the molecule to different forms of energy and observing the resulting signals, scientists can piece together its atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. It provides detailed information about the carbon and hydrogen framework of the compound.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals in the ¹H NMR spectrum would correspond to the distinct proton environments in the molecule. The aldehydic proton (-CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9-10 ppm. The protons of the phenyl group would produce signals in the aromatic region, usually between 7.0 and 7.5 ppm. The benzylic protons (CH₂) attached to the phenyl group would be observed as a singlet, and the two methyl groups (CH₃) would also give rise to a sharp singlet, due to their chemical equivalence.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon atoms in the molecule. Each chemically distinct carbon atom gives a unique signal. The spectrum of this compound would be expected to show a signal for the carbonyl carbon of the aldehyde group at a significantly downfield position (typically >200 ppm). The carbons of the phenyl ring would appear in the aromatic region (around 125-140 ppm). Signals for the quaternary carbon, the benzylic carbon, and the methyl carbons would also be present at characteristic chemical shifts.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm the structure. A COSY spectrum would show correlations between coupled protons, although in this specific molecule with many singlets, its utility might be more for confirming the absence of coupling. An HSQC spectrum would reveal which protons are directly attached to which carbon atoms, providing definitive evidence for the assignment of signals in the ¹H and ¹³C NMR spectra.

| Proton (¹H) Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehydic H (-CHO) | 9.0 - 10.0 | Singlet |

| Aromatic H's (C₆H₅) | 7.0 - 7.5 | Multiplet |

| Benzylic H's (-CH₂-) | ~2.8 | Singlet |

| Methyl H's (-CH₃) | ~1.1 | Singlet |

| Note: Predicted values. Actual experimental values may vary. |

| Carbon (¹³C) Environment | Expected Chemical Shift (ppm) |

| Carbonyl C (-CHO) | >200 |

| Aromatic C's (C₆H₅) | 125 - 140 |

| Quaternary C | ~45 |

| Benzylic C (-CH₂-) | ~40 |

| Methyl C's (-CH₃) | ~22 |

| Note: Predicted values. Actual experimental values may vary. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be a strong, sharp peak corresponding to the C=O (carbonyl) stretch of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. The presence of the aldehyde is further confirmed by C-H stretching vibrations of the aldehyde proton, which usually appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic phenyl group would give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching bands just above 3000 cm⁻¹. The aliphatic C-H bonds of the methyl and methylene (B1212753) groups would show stretching vibrations in the 2850-3000 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1720 - 1740 (strong) |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 (weak) |

| Aromatic (C=C) | Stretch | 1450 - 1600 (variable) |

| Aromatic (C-H) | Stretch | 3000 - 3100 (variable) |

| Aliphatic (C-H) | Stretch | 2850 - 3000 (strong) |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₄O), the molecular weight is 162.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 162.

The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve the loss of small, stable molecules or radicals. A common fragmentation for aldehydes is the loss of the formyl radical (•CHO, 29 mass units) or carbon monoxide (CO, 28 mass units). Cleavage of the bond between the quaternary carbon and the benzylic carbon could lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion, which is a very common and intense peak in the mass spectra of compounds containing a benzyl group. Another likely fragmentation would be the loss of a methyl radical (•CH₃, 15 mass units).

High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound and its fragments by measuring their masses with very high precision.

Chromatographic Methods for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for isolating this compound from reaction byproducts and for assessing its purity.

Gas chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The time it takes for the compound to travel through the column (the retention time) is a characteristic property that can be used for identification. The purity of the sample can be determined by the presence of a single peak in the chromatogram.

GC-MS: The coupling of a gas chromatograph with a mass spectrometer (GC-MS) is a particularly powerful analytical tool. As individual components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound and any impurities present in the sample.

GC-Olfactometry: Given that many aldehydes have distinct odors, GC-Olfactometry (GC-O) can be employed. In this technique, the effluent from the GC column is split, with one portion going to a detector (like an MS) and the other to a sniffing port where a trained analyst can assess the odor of the eluting compounds. This is particularly useful in the flavor and fragrance industry.

High-performance liquid chromatography (HPLC) is another versatile separation technique that can be applied to this compound. It is particularly useful for compounds that are not sufficiently volatile for GC or for preparative-scale separations to obtain a highly pure sample.

For analytical purposes, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the phenyl group in this compound absorbs UV light. By comparing the retention time with that of a known standard, the compound can be identified, and the peak area can be used to quantify its concentration and assess its purity. This method is also scalable for the isolation of impurities in preparative separations. sielc.com

Advanced Analytical Techniques for Trace Analysis and Complex Matrices

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that permits the rapid analysis of solids, liquids, and gases in their native state with minimal or no sample preparation. wikipedia.orgnih.gov This method is particularly advantageous for the analysis of fragrance compounds like this compound. nih.govresearchgate.net

The DART process involves exposing the sample to a heated stream of metastable gas (typically helium or nitrogen), which ionizes analytes through gas-phase reactions. nist.govutoronto.ca The resulting ions are then directed into a mass spectrometer for analysis. utoronto.ca DART is considered a "soft" ionization technique, meaning it typically produces protonated molecules [M+H]+ with minimal fragmentation, simplifying spectral interpretation. wikipedia.orgnist.gov

Research has demonstrated the high potential of DART-MS for the semi-quantitative analysis of perfumery raw materials. nih.gov It has been successfully used to assess the deposition and release of fragrances from surfaces such as fabric and hair, achieving detection limits in the picogram range in optimal cases. nih.gov The speed of DART-MS allows for high-throughput screening; for example, multiple chewing gum samples were screened for taste-refreshing compounds in under 30 minutes. nih.gov

Table 2: Key Features of DART-MS for Fragrance Analysis

| Feature | Description | Reference |

|---|---|---|

| Principle | Ambient ionization using a stream of excited-state gas atoms or molecules. | nih.govutoronto.ca |

| Sample Preparation | Minimal to none; samples analyzed in their native state. | wikipedia.orgnih.gov |

| Ionization | Soft ionization, producing primarily [M+H]+ ions with little fragmentation. | wikipedia.orgnist.gov |

| Speed | Near-instantaneous results, enabling high-throughput screening. | nih.govnih.gov |

| Sensitivity | High sensitivity, with detection limits as low as 100 pg in some cases. | nih.gov |

| Applications | Quality control, screening of raw materials, analysis of fragrances on surfaces. | nih.govazolifesciences.com |

For the trace analysis of volatile aldehydes in complex matrices, Solid Phase Microextraction (SPME) coupled with Gas Chromatography (GC) is a widely employed technique. mdpi.com SPME is a solvent-free sample preparation method that uses a coated fiber to extract and concentrate analytes from a sample's headspace or directly from a liquid sample. helsinki.firesearchgate.net

This cooling-assisted SPME can be fully automated and coupled with fast GC-MS systems. unifi.itresearchgate.net Fast GC utilizes shorter, narrower columns to dramatically reduce analysis times without compromising separation efficiency. shimadzu.com This combination provides a powerful tool for the rapid and sensitive quantification of volatile compounds like this compound in various applications, from environmental monitoring to food and fragrance analysis. nih.govshimadzu.com

Table 3: Parameters for Cooling-Assisted SPME Method Development

| Parameter | Considerations | Reference |

|---|---|---|

| SPME Fiber Coating | Selection depends on analyte polarity (e.g., PDMS for non-polar, DVB/PDMS for bipolar volatiles). | nih.govnih.gov |

| Sample Temperature | Heating increases analyte volatility and concentration in the headspace. | nih.gov |

| Fiber Cooling Temperature | Cooling the fiber improves the absorption of analytes from the headspace. | nih.gov |

| Extraction Time | Optimized to ensure equilibrium or consistent pre-equilibrium extraction. | helsinki.fi |

| Derivatization | On-fiber derivatization can be used for polar analytes to improve GC analysis. | palsystem.com |

Crystallographic Analysis (if solid forms are obtained)

Crystallographic analysis, specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

This compound is typically a liquid at standard temperature and pressure. thegoodscentscompany.com Therefore, crystallographic analysis would first require the successful formation of a stable, single crystal. This could potentially be achieved through techniques such as slow evaporation of a solution, vapor diffusion, or controlled cooling of the liquid form to below its freezing point, provided it crystallizes rather than forming an amorphous solid.

As of this writing, there are no publicly available reports in the crystallographic literature detailing the single-crystal structure of this compound. Should a crystalline form be obtained, X-ray diffraction analysis would yield a detailed structural model, confirming its covalent structure and revealing its packing arrangement and any non-covalent interactions (e.g., van der Waals forces) in the solid state. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Computational Studies and Theoretical Modeling of 2,2 Dimethyl 3 Phenylpropanal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict a wide range of properties, including geometry, electronic structure, and energies of different molecular states.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By calculating the electron density, DFT can predict molecular orbital energies, charge distributions, and reactivity indices.

While specific DFT studies detailing the electronic structure of isolated 2,2-dimethyl-3-phenylpropanal are not extensively documented in the reviewed literature, such calculations would typically reveal:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For an aldehyde like this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs, while the LUMO would be centered on the carbonyl group's π* anti-bonding orbital. The energy gap between the HOMO and LUMO would indicate the molecule's kinetic stability and chemical reactivity.